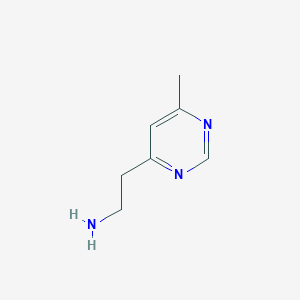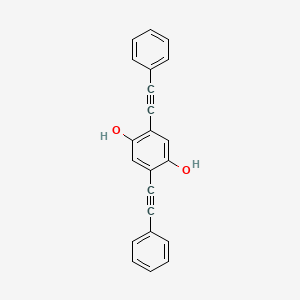
2,5-Bis(phenylethynyl)benzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(phenylethynyl)benzene-1,4-diol is an organic compound with the molecular formula C22H14O2 It is characterized by the presence of two phenylethynyl groups attached to a benzene ring, which also contains two hydroxyl groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(phenylethynyl)benzene-1,4-diol typically involves the Sonogashira cross-coupling reaction. This reaction is carried out by coupling 2,5-diiodophenol with phenylacetylene in the presence of a palladium catalyst (Pd(PPh3)2Cl2) and a copper co-catalyst (CuI) in a solvent such as tetrahydrofuran (THF) or piperidine . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(phenylethynyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The phenylethynyl groups can be hydrogenated to form phenylethyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: Formation of 2,5-bis(phenylethynyl)benzoquinone.
Reduction: Formation of 2,5-bis(phenylethyl)benzene-1,4-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Bis(phenylethynyl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential antioxidant properties and its ability to interact with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(phenylethynyl)benzene-1,4-diol is largely dependent on its interaction with specific molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with various biological molecules, while the phenylethynyl groups can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards different targets, thereby modulating its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Lacks the hydroxyl groups present in 2,5-Bis(phenylethynyl)benzene-1,4-diol.
2,5-Bis(phenylethynyl)thiophene: Contains a thiophene ring instead of a benzene ring.
2,5-Bis(octyloxy)benzene-1,4-diacetonitrile: Contains octyloxy and acetonitrile groups instead of phenylethynyl groups.
Uniqueness
This compound is unique due to the presence of both phenylethynyl and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions with other molecules, making it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C22H14O2 |
|---|---|
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
2,5-bis(2-phenylethynyl)benzene-1,4-diol |
InChI |
InChI=1S/C22H14O2/c23-21-16-20(14-12-18-9-5-2-6-10-18)22(24)15-19(21)13-11-17-7-3-1-4-8-17/h1-10,15-16,23-24H |
Clave InChI |
BKNJMHYXUQQARZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC(=C(C=C2O)C#CC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



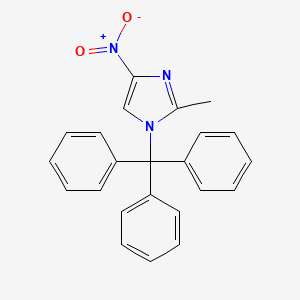


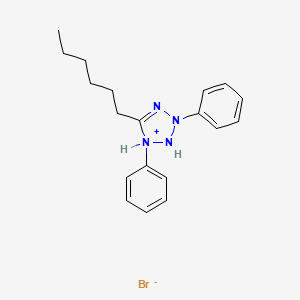


![[(2,3-Dibromopropoxy)methyl]benzene](/img/structure/B14130154.png)
![1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14130157.png)

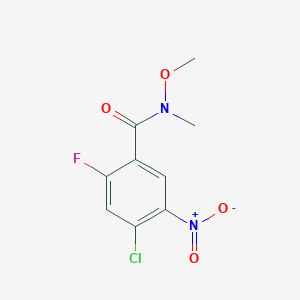
![Urea, N-[3,4-dihydro-4-(1H-iMidazol-5-ylMethyl)-2H-1-benzopyran-6-yl]-N-ethyl-N'-Methyl-](/img/structure/B14130172.png)
![1,2,3,4,4a,5,8,9,10,10a-decahydrobenzo[g]quinolin-6(7H)-one](/img/structure/B14130179.png)
